{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It also has a methylphenyl group and a methylamine group attached to it. Compounds with these functional groups often exhibit various biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of an amine group might make the compound a weak base .Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, including those with a 4-methylphenyl moiety, exhibit significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various microorganisms, demonstrating good to moderate activity in several cases. The synthesis of these derivatives often involves reactions with primary amines and ester ethoxycarbonylhydrazones or through Mannich base and Schiff base formations, leading to compounds with potential as new antimicrobial agents (Bektaş et al., 2007); (Demirbaş et al., 2009).
Synthesis and Characterization
Innovative synthesis methods have been developed for creating 1,2,4-triazole derivatives, focusing on generating novel structures with enhanced biological activities. This includes the creation of Schiff bases, Mannich bases, and derivatives through multistep syntheses involving intermediates like triazol-3-one derivatives. These compounds are characterized using various analytical techniques to confirm their structures and evaluate their potential applications (Bayrak et al., 2009); (Panchal & Patel, 2011).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring structure are known to exhibit multidirectional biological activity . They are often used as antimicrobial agents due to their safety profile and high therapeutic index .
Mode of Action
It’s worth noting that azoles, a class of compounds that includes 1,2,4-triazoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This interaction can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Biochemical Pathways
Azoles, including 1,2,4-triazoles, are known to interfere with the ergosterol biosynthesis pathway in fungi . By inhibiting the enzyme lanosterol 14α-demethylase, they prevent the conversion of lanosterol to ergosterol, disrupting cell membrane integrity and function.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
1,2,4-triazole derivatives have been reported to possess good or moderate antimicrobial activities against various test microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other substances can affect the stability and activity of a compound . .
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11;;/h2-5,7H,6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMJPRHEWBHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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